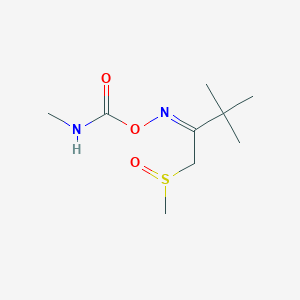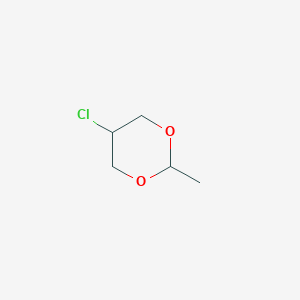
(1-エチル-1H-ベンゾイミダゾール-2-イル)メタノール
説明
The compound "(1-ethyl-1H-benzimidazol-2-yl)methanol" is a derivative of the benzimidazole class, which is a heterocyclic compound featuring a fusion of benzene and imidazole rings. Benzimidazoles are of significant interest due to their diverse applications in medicinal chemistry, agriculture, and materials science. The papers provided discuss various aspects of benzimidazole synthesis and properties, which can be related to the analysis of the compound .
Synthesis Analysis
The synthesis of 2-substituted benzimidazoles, which would include derivatives such as "(1-ethyl-1H-benzimidazol-2-yl)methanol," can be achieved through the condensation of 1,2-diaminoarenes and aldehydes. A green and scalable method has been reported where the reaction occurs in methanol as the solvent, at ambient temperature, and without the need for catalysts or additives. This method is notable for its high functional group tolerance and rapid reaction time of only one minute, making it an efficient protocol for the synthesis of benzimidazoles on a multi-gram scale .
Another approach involves the use of supercritical methanol as both a solvent and a carbon source in the catalytic conversion of 1,2-diaminobenzenes to benzimidazoles. This process utilizes copper-doped porous metal oxides derived from synthetic hydrotalcites and is capable of producing benzimidazoles and N-methylbenzimidazoles in good yields. The method also allows for the conversion of 2-nitroanilines to benzimidazoles, which includes an additional reduction step prior to cyclization .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be complex, as demonstrated by the study of a related compound, "5-Chloro-2-methylsulfanyl-6-(naphthalen-1-yloxy)-1H-benzimidazole methanol monosolvate." In this compound, the benzimidazole group and the naphthyloxy moiety are nearly orthogonal, and there is a notable disorder in the hydrogen atoms of the methanol molecule. The methanol acts as a hydrogen-bond acceptor and donor, forming chains along the crystal axis .
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions. For instance, bis-(1H-benzimidazol-2-yl)-methanone, a related compound, can be prepared by the oxidation of bis-(1H-benzimidazol-2-yl)-methane using two methods: Fe(II)/O2 in an ethanol–water mixture or hydrogen peroxide in acetic acid. The products of these reactions are characterized by several spectroscopic techniques, indicating the versatility of benzimidazole compounds in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The study of bis-(1H-benzimidazol-2-yl)-methanone revealed a low energy barrier between two conformations in the DMSO phase, suggesting flexibility in the molecular conformation. This flexibility can affect the compound's reactivity and interactions with other molecules. The compound's properties were characterized using various spectroscopic methods and theoretical calculations, which showed good agreement between experimental and theoretical data .
科学的研究の応用
プロテオミクス研究
(1-エチル-1H-ベンゾイミダゾール-2-イル)メタノール: は、タンパク質の構造と機能を研究するための生化学的ツールとして、プロテオミクス研究で利用されています . この化合物の分子特性により、タンパク質相互作用の調査やさまざまな生物学的サンプルにおける新規タンパク質の同定が可能になります。
医薬品化学
医薬品化学では、この化合物は薬物開発におけるリード化合物としての可能性が探られています. ベンゾイミダゾールコアは、多くの薬理学的に活性な分子に共通の特徴であり、新しい治療薬の合成における有用性を示唆しています。
農業
(1-エチル-1H-ベンゾイミダゾール-2-イル)メタノールを含むベンゾイミダゾール誘導体は、農業における殺菌剤として知られています . これらは作物を真菌病から保護し、植物の健康と作物の収量の管理に貢献しています。
材料科学
材料科学では、この化合物がさまざまな金属と錯体を形成する能力は、所望の特性を持つ新しい材料の創出に活用できます . これらの材料は、触媒から新しいセンサーの開発に至るまで、さまざまな用途に役立ちます。
環境科学
ベンゾイミダゾール部分は、環境科学、特に汚染物質の検出と除去における役割について研究されています . この化学構造により、さまざまな環境汚染物質と相互作用し、それらの分解または除去を助けることができます。
分析化学
(1-エチル-1H-ベンゾイミダゾール-2-イル)メタノール: は、腐食防止剤としての役割を果たすことから、分析化学で注目されています . これは、さまざまな業界における構造物や機械の完全性を維持するために不可欠な、金属や合金を腐食から保護するために使用されます。
化学工学
化学工学では、この化合物の特性は、プロセス最適化と化学プロセスの開発に利用されています . 他の化学物質との相互作用により、より効率的で持続可能な化学製造方法につながる可能性があります。
生化学
最後に、生化学では、この化合物は生物学的分子と相互作用する能力のために使用されており、これは生化学経路とメカニズムを理解する上で重要となる可能性があります .
Safety and Hazards
作用機序
特性
IUPAC Name |
(1-ethylbenzimidazol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-2-12-9-6-4-3-5-8(9)11-10(12)7-13/h3-6,13H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMCFIDLEKUBHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355407 | |
| Record name | (1-ethyl-1H-benzimidazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21269-78-3 | |
| Record name | (1-ethyl-1H-benzimidazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-Ethyl-1H-benzimidazol-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B105213.png)









